molecular formula C12H9Cl2NO B6311399 2-Chloro-5-(4'-chlorophenyl)-3-pyridylmethanol CAS No. 2088942-28-1

2-Chloro-5-(4'-chlorophenyl)-3-pyridylmethanol

Cat. No.: B6311399
CAS No.: 2088942-28-1
M. Wt: 254.11 g/mol
InChI Key: ZRHGAVRAVVQMSM-UHFFFAOYSA-N
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Description

2-Chloro-5-(4’-chlorophenyl)-3-pyridylmethanol is an organic compound that belongs to the class of chlorinated aromatic compounds It features a pyridine ring substituted with a chlorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4’-chlorophenyl)-3-pyridylmethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(4’-chlorophenyl)pyridine.

    Grignard Reaction: The key step involves the formation of a Grignard reagent from 2-chloro-5-(4’-chlorophenyl)pyridine and methylmagnesium bromide.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield 2-Chloro-5-(4’-chlorophenyl)-3-pyridylmethanol.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4’-chlorophenyl)-3-pyridylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a chlorinated pyridine derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: Formation of 2-chloro-5-(4’-chlorophenyl)-3-pyridinecarboxaldehyde or 2-chloro-5-(4’-chlorophenyl)-3-pyridinecarboxylic acid.

    Reduction: Formation of 2-chloro-5-(4’-chlorophenyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(4’-chlorophenyl)-3-pyridylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Chloro-5-(4’-chlorophenyl)-3-pyridylmethanol exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to modulate biological processes.

    Chemical Reactivity: Its reactivity is influenced by the presence of the hydroxymethyl and chlorophenyl groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(4’-chlorophenyl)pyridine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    3-Hydroxy-2-chloropyridine: Similar structure but lacks the chlorophenyl group, affecting its biological and chemical properties.

Uniqueness

2-Chloro-5-(4’-chlorophenyl)-3-pyridylmethanol is unique due to the combination of its chlorophenyl and hydroxymethyl groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-chloro-5-(4-chlorophenyl)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-11-3-1-8(2-4-11)9-5-10(7-16)12(14)15-6-9/h1-6,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHGAVRAVVQMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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